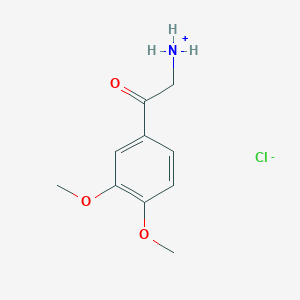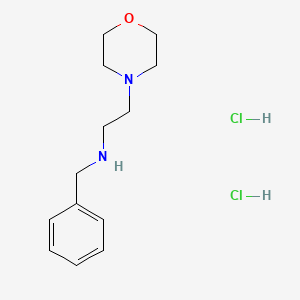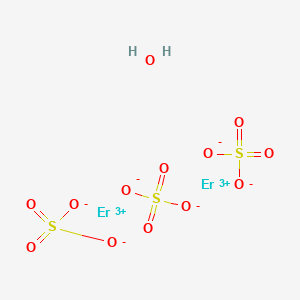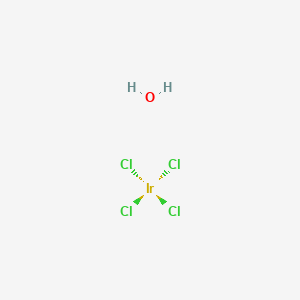
Natrium-Isopropylcyclopentadienid
Übersicht
Beschreibung
Sodium isopropylcyclopentadienide is a useful research compound. Its molecular formula is C8H11Na and its molecular weight is 130.16 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium isopropylcyclopentadienide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium isopropylcyclopentadienide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium isopropylcyclopentadienide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Ruthenium-basierten Biokonjugaten
Natrium-Isopropylcyclopentadienid dient als Reaktant bei der Synthese von Ruthenium-basierten Biokonjugaten . Diese Biokonjugate sind in der medizinischen Chemie aufgrund ihrer potenziellen Anwendungen in der Wirkstoffabgabe und als Sonden in biologischen Systemen von Bedeutung. Rutheniumkomplexe sind bekannt für ihre Antikrebsaktivitäten und ihre Fähigkeit, an biologische Moleküle zu binden, was sie wertvoll für die gezielte Therapie macht.
Entwicklung von Cobalt-Sandwich-Diphosphin-Liganden
Diese Verbindung wird zur Herstellung von Cobalt-Sandwich-Diphosphin-Liganden und deren chelatisierten Palladium-Komplexen verwendet . Solche Liganden sind entscheidend in der Katalyse, insbesondere in Reaktionen, die die Bildung oder Spaltung von Kohlenstoff-Phosphor-Bindungen beinhalten. Die chelatisierten Palladium-Komplexe sind auch wichtig in Kreuzkupplungsreaktionen, die bei der Synthese komplexer organischer Moleküle von entscheidender Bedeutung sind.
Niob- und Zirkonium-Komplex-Synthese
Forscher verwenden this compound, um Niob- und Zirkonium-Komplexe mit asymmetrisch substituierten Ansa-Liganden zu synthetisieren . Diese Komplexe finden Anwendung in der Polymerisationskatalyse und ermöglichen die Herstellung von Polymeren mit spezifischen Eigenschaften. Sie werden auch zur Untersuchung von Metall-Ligand-Wechselwirkungen und deren Einfluss auf die katalytische Aktivität verwendet.
Erstellung von substituierten Vanadocenen
Die Verbindung ist ein Reaktant für die Synthese von substituierten Vanadocenen . Vanadocene sind bekannt für ihre Insulin-mimetischen Eigenschaften, was sie für die Diabetesforschung interessant macht. Aufgrund ihrer einzigartigen Redox-Eigenschaften spielen sie auch eine Rolle bei der Entwicklung von Anti-Tumor- und Anti-Mikrobien-Wirkstoffen.
Synthese von Isopropyl-substituierten Cyclopentadien-Liganden
This compound ist ein wichtiger Bestandteil bei der Synthese von Isopropyl-substituierten Cyclopentadien-Liganden . Diese Liganden sind in der metallorganischen Chemie von entscheidender Bedeutung, wo sie verwendet werden, um die elektronischen und sterischen Eigenschaften von Metallzentren in Katalysatoren zu modifizieren. Diese Modifikation kann zu einer verbesserten katalytischen Aktivität und Selektivität führen.
Verbesserung der katalytischen Effizienz und Selektivität
Die strukturelle Modifikation von Cyclopentadienyl-Liganden an Metallocenen unter Verwendung von this compound verbessert die katalytische Effizienz und Selektivität . Dies ist besonders wichtig bei Reaktionen, die die Funktionalisierung von C–H-Bindungen beinhalten, da Präzision und Selektivität für das gewünschte Ergebnis entscheidend sind.
Wirkmechanismus
Target of Action
Sodium isopropylcyclopentadienide is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
It may do this by providing an alternative reaction pathway or by stabilizing the transition state of the reaction .
Biochemical Pathways
Sodium isopropylcyclopentadienide is involved in the synthesis of various compounds. For instance, it has been used as a reactant for the synthesis of ruthenium-based bioconjugates, cobalt sandwich diphosphine ligand and its chelated palladium complex, niobium and zirconium complexes with asymmetrically substituted ansa ligands, substituted vanadocenes, and isopropyl substituted cyclopentadiene ligands
Result of Action
The primary result of Sodium isopropylcyclopentadienide’s action is the facilitation of chemical reactions, leading to the formation of desired products . On a molecular level, this involves changes in the configuration of atoms and bonds within the reactants. On a cellular level, the effects would depend on the specific reaction and the nature of the products formed.
Action Environment
The action, efficacy, and stability of Sodium isopropylcyclopentadienide can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which means that reactions involving this compound must be carried out under controlled conditions to prevent its degradation. Other factors, such as temperature and pH, may also affect its catalytic activity.
Biochemische Analyse
Biochemical Properties
It is known to be a reactant for the synthesis of various compounds such as ruthenium-based bioconjugates, cobalt sandwich diphosphine ligand and its chelated palladium complex, niobium and zirconium complexes with asymmetrically substituted ansa ligands, substituted vanadocenes, and isopropyl substituted cyclopentadiene ligands .
Molecular Mechanism
It is known to participate in the synthesis of various compounds
Eigenschaften
IUPAC Name |
sodium;5-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.Na/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSOVJPHUTFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C-]1C=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583819 | |
| Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65090-77-9 | |
| Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium isopropylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-aminobenzo[D]thiazole-5-carboxylate](/img/structure/B1602419.png)
![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)



